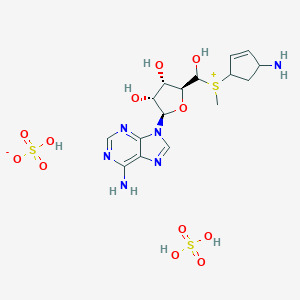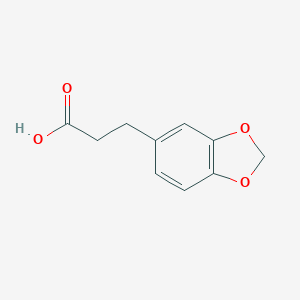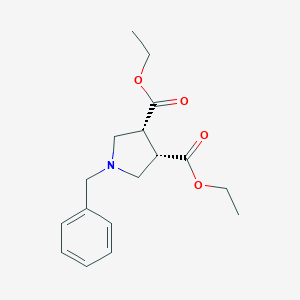
cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate” is a chemical compound with the molecular formula C17H23NO4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 3,4-positions of the ring are substituted with diethyl carboxylate groups, and the 1-position is substituted with a benzyl group .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Biologically Active Compounds
The pyrrolidine ring, a core structure in cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate , is widely utilized in medicinal chemistry due to its versatility and presence in many biologically active compounds. This compound can be used to synthesize novel entities with potential therapeutic applications. The stereochemistry introduced by the pyrrolidine ring is particularly valuable for creating enantioselective drugs with specific biological profiles .
Drug Discovery: Enhancing Pharmacokinetic Properties
In drug discovery, the introduction of the pyrrolidine scaffold can significantly alter the pharmacokinetic properties of new drug candidatescis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate can serve as a precursor for drugs that require improved solubility, distribution, metabolism, and excretion (ADME) characteristics .
Organic Synthesis: Ring Construction Strategies
This compound is also important in organic synthesis, particularly in strategies involving ring construction from cyclic or acyclic precursors. It offers a framework for the synthesis of complex molecules, including natural products and pharmaceuticals, by providing a functionalized pyrrolidine ring that can undergo further transformations .
Stereochemistry: Study of Stereogenic Centers
The stereogenic centers in cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate make it an excellent model for studying stereochemistry. Researchers can explore the influence of stereochemistry on the biological activity and binding affinity of molecules, which is crucial for the development of selective and potent drugs .
Bioactive Molecule Design: Target Selectivity
The pyrrolidine ring’s non-planarity and pseudorotation phenomena contribute to the three-dimensional coverage of molecules, enhancing target selectivity. This compound can be used to design bioactive molecules with high selectivity for specific biological targets, leading to the development of more effective treatments .
Enantioselective Synthesis: Chiral Drug Development
cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate: can be employed in the enantioselective synthesis of chiral drugs. The different spatial orientations of substituents on the pyrrolidine ring can lead to distinct biological profiles, which is essential for creating enantioselective drugs that interact with proteins in a stereospecific manner .
Chemical Biology: Protein Interaction Studies
In chemical biology, this compound can be used to study protein interactions. By modifying the pyrrolidine ring, researchers can investigate how changes in the molecule affect its binding to proteins, which is valuable for understanding disease mechanisms and discovering new drug targets .
Pharmacophore Modeling: 3D Structure Analysis
Lastly, cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate is useful in pharmacophore modeling. Its rigid structure allows for accurate 3D analysis of the pharmacophore space, aiding in the identification of key features responsible for biological activity and facilitating the design of new compounds with desired properties .
Safety and Hazards
As with any chemical, handling “cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate” should be done with appropriate safety measures. It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELSODIWMVNCI-GASCZTMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363903 |
Source


|
| Record name | Diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |
CAS RN |
156469-74-8 |
Source


|
| Record name | Diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

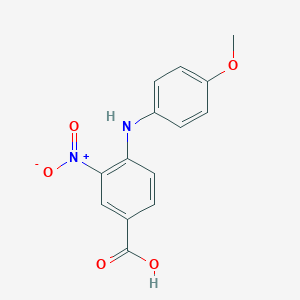
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)
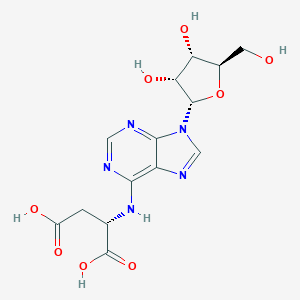
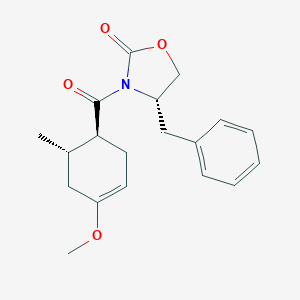
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)





